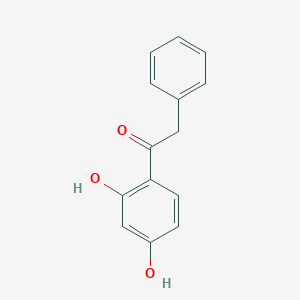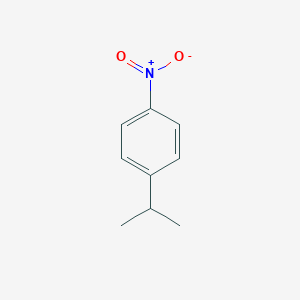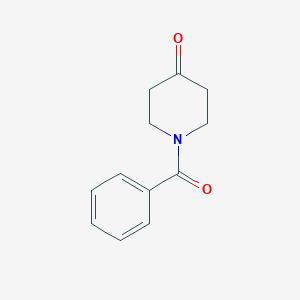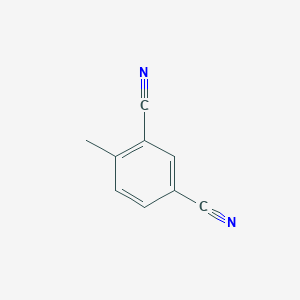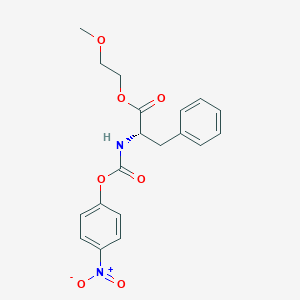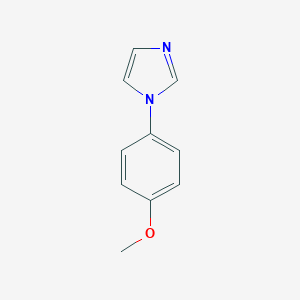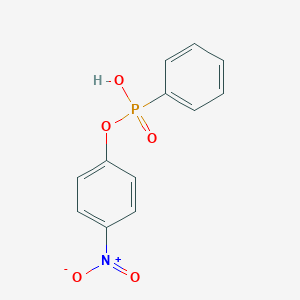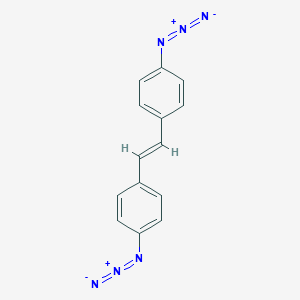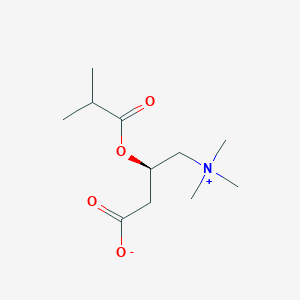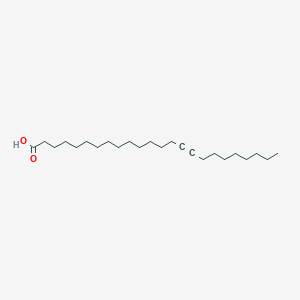
15-Tetracosynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Tetracosynoic acid (24:1n-9) is a long-chain fatty acid that is found in various natural sources, including fish, plants, and animal tissues. It is a monounsaturated fatty acid that has been studied for its potential health benefits and its role in various biological processes.
Mécanisme D'action
The mechanism of action of 15-Tetracosynoic acid is not fully understood, but it is believed to involve various signaling pathways and molecular targets in the body. It has been shown to activate various enzymes and transcription factors that regulate gene expression and cellular metabolism. It has also been shown to modulate the activity of various receptors and ion channels in the body, which may contribute to its anti-inflammatory and anti-cancer properties.
Effets Biochimiques Et Physiologiques
15-Tetracosynoic acid has various biochemical and physiological effects on the body. It has been shown to alter the composition and fluidity of cell membranes, which may affect cellular signaling and function. It has also been shown to increase the production of ATP, the primary energy source for cells. Additionally, 15-Tetracosynoic acid has been shown to modulate the activity of various enzymes and metabolic pathways, which may contribute to its health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
15-Tetracosynoic acid has several advantages and limitations for lab experiments. One advantage is that it is readily available from natural sources and can be synthesized using various methods. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that it is a relatively complex molecule and may require specialized equipment and techniques for analysis. Additionally, its effects on biological systems may be influenced by various factors, including dose, duration, and route of administration.
Orientations Futures
There are several future directions for research on 15-Tetracosynoic acid. One direction is to further elucidate its mechanism of action and molecular targets in the body. Another direction is to investigate its potential therapeutic applications for various diseases, including cancer, diabetes, and inflammation. Additionally, future research could explore the effects of 15-Tetracosynoic acid on different cell types and biological systems, as well as its interactions with other molecules and compounds in the body.
Méthodes De Synthèse
15-Tetracosynoic acid can be synthesized by various methods, including chemical synthesis, microbial synthesis, and enzymatic synthesis. The chemical synthesis method involves the use of various chemical reagents and catalysts to produce 15-Tetracosynoic acid. The microbial synthesis method involves the use of microorganisms such as bacteria and fungi to produce 15-Tetracosynoic acid. The enzymatic synthesis method involves the use of enzymes to catalyze the conversion of other fatty acids into 15-Tetracosynoic acid.
Applications De Recherche Scientifique
15-Tetracosynoic acid has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to improve insulin sensitivity and reduce the risk of developing type 2 diabetes. Additionally, 15-Tetracosynoic acid has been studied for its role in various biological processes, including membrane structure and function, energy metabolism, and gene expression.
Propriétés
Numéro CAS |
132861-77-9 |
|---|---|
Nom du produit |
15-Tetracosynoic acid |
Formule moléculaire |
C24H44O2 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
tetracos-15-ynoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-8,11-23H2,1H3,(H,25,26) |
Clé InChI |
LNRGNZURHQASHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |
Autres numéros CAS |
132861-77-9 |
Synonymes |
15-tetracosynoic acid omega9-tetracosynoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



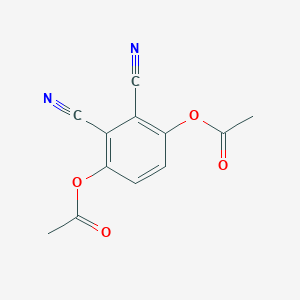
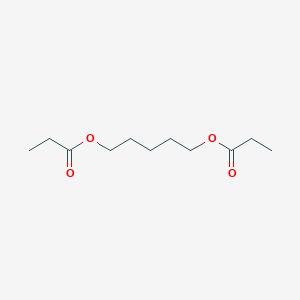
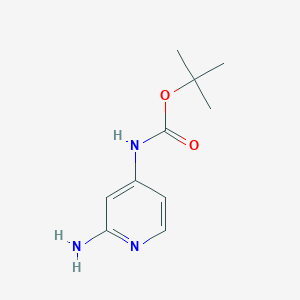
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
